molecular formula C8H10N4OS B1359454 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1114597-74-8

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1359454
CAS No.: 1114597-74-8
M. Wt: 210.26 g/mol
InChI Key: NQFAINHDJCGSHK-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1114597-74-8) is a thienopyrimidinone derivative with the molecular formula C₈H₁₀N₄OS and a molecular weight of 210.26 g/mol . Key computed properties include:

  • XLogP3: 0.3 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor/Acceptor Count: 2 and 4, respectively
  • Topological Polar Surface Area (TPSA): 99 Ų .

The compound features a hydrazine group at position 2 and an ethyl substituent at position 3 of the fused thieno[3,2-d]pyrimidin-4(3H)-one scaffold.

Properties

IUPAC Name

3-ethyl-2-hydrazinylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-2-12-7(13)6-5(3-4-14-6)10-8(12)11-9/h3-4H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFAINHDJCGSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Thieno[3,2-d]pyrimidin-4(3H)-one Core

  • The core heterocyclic system is often synthesized via condensation reactions involving ethyl 4-methyl-2-amino-5-acetylthiophene-3-carboxylate or related thiophene derivatives with reagents such as carbon disulfide and sodium hydroxide, followed by cyclization steps to form the fused thieno[3,2-d]pyrimidinone ring system.

  • Example reaction conditions include stirring at low temperatures (5-10°C) during methylation steps with dimethyl sulfate, followed by refluxing with hydrazine hydrate to complete ring closure and functionalization.

Introduction of the Hydrazino Group at the 2-Position

  • The key step involves refluxing the thieno[3,2-d]pyrimidin-4(3H)-one intermediate with hydrazine hydrate in ethanol, typically for 6-8 hours. This step replaces a mercapto or methylthiocarbonothioyl group at the 2-position with a hydrazino (-NHNH2) group, yielding the target 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one compound.

  • The reaction progress is monitored by the cessation of methyl mercaptan evolution (if applicable) and confirmed by thin-layer chromatography (TLC) and spectral analysis.

Purification and Recrystallization

  • The crude product is filtered, dried, and recrystallized from suitable solvents such as ethanol, acetone, or mixtures thereof to obtain pure crystals with defined melting points and spectral properties.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Description Yield (%) Reference
1 Ethyl 4-methyl-2-amino-5-acetylthiophene-3-carboxylate + CS2/NaOH Formation of thiophene intermediate Not specified
2 Dimethyl sulfate, 5-10°C, 2 h stirring Methylation step Not specified
3 Hydrazine hydrate, ethanol, reflux 6-8 h Substitution at 2-position to form hydrazino group 70-80%
4 Recrystallization from ethanol or acetone Purification

Spectroscopic and Analytical Data Supporting Preparation

  • Infrared Spectroscopy (IR) confirms the presence of NH and C=O groups typically observed at 3300-3400 cm⁻¹ and 1650-1700 cm⁻¹ respectively, indicating successful hydrazino substitution and ring formation.

  • Nuclear Magnetic Resonance (NMR) spectra show characteristic signals for NH2 protons (broad singlets around δ 3.5-5.0 ppm) and ethyl substituents (triplets and quartets for CH2 and CH3 groups), confirming the structure.

  • Melting points of purified products typically range between 140-150°C, consistent with literature values for similar thieno[3,2-d]pyrimidin-4(3H)-one derivatives.

Summary Table of Key Preparation Steps

Compound/Intermediate Reagents/Conditions Key Transformation Yield (%) Notes
Ethyl 4-methyl-2-amino-5-acetylthiophene-3-carboxylate CS2, NaOH, stirring Formation of thiophene intermediate Precursor for ring formation
Methylated thiophene intermediate Dimethyl sulfate, 5-10°C, 2 h Methylation Low temperature to control reaction
Thieno[3,2-d]pyrimidin-4(3H)-one intermediate Hydrazine hydrate, ethanol, reflux 6-8 h Hydrazino substitution at 2-position 70-80% Key step for target compound
Crude hydrazinothieno[3,2-d]pyrimidinone Recrystallization (ethanol/acetone) Purification Final product isolation

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and substituted thienopyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of essential biomolecules in Mycobacterium tuberculosis, leading to the disruption of cellular processes and ultimately cell death . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of thienopyrimidinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Ethyl-2-hydrazino- (Target) Hydrazine (2), Ethyl (3) C₈H₁₀N₄OS 210.26 High TPSA (99 Ų), moderate XLogP3 (0.3)
3-Anilino- Anilino (3) C₁₂H₉N₃OS 243.28 Enhanced aromaticity; potential kinase inhibition
2-Mercapto-3-(2-methylpropenyl)- Mercapto (2), Methylpropenyl (3) C₁₀H₁₀N₂OS₂ 238.33 Thiol group increases lipophilicity (XLogP3 ~1.5)
3-Ethyl-2-mercapto-6-methyl-6,7-dihydro- Mercapto (2), Ethyl (3), Dihydro ring C₉H₁₂N₂OS₂ 228.33 Reduced ring strain; possible metabolic stability
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro- Propargyloxy (2), Benzofuran fused C₁₉H₁₂N₂O₃ 316.32 Extended π-system; fluorescence applications

Key Observations :

  • Hydrazine vs.
  • Ethyl vs. Aromatic/Propargyl Substituents : The ethyl group at position 3 balances steric bulk and hydrophobicity, whereas aromatic or propargyl groups (e.g., in benzofuro derivatives) may enhance π-π stacking interactions but reduce solubility .

Physicochemical Properties

  • In contrast, mercapto or alkyl-substituted analogs (e.g., 2-methylpropenyl in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Stability : Hydrazine-containing compounds may undergo oxidative degradation, whereas dihydro derivatives () with saturated rings show improved metabolic stability .

Biological Activity

3-Ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one is a compound with significant potential in medicinal chemistry and biological research. Its molecular formula is C8_8H10_{10}N4_4OS, and it has a molecular weight of 210.26 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cells

In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The compound was found to activate caspase pathways, leading to apoptosis in these cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-Ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values observed for various bacterial strains, indicating that the compound possesses significant antibacterial activity .

The mechanisms through which 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Alteration of Gene Expression : The compound modulates the expression of genes associated with cell cycle regulation and apoptosis.

Safety and Toxicity

While promising, it is essential to evaluate the safety profile of 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant toxic effects on normal human cells. However, further studies are required to establish its safety for clinical use.

Q & A

Q. How are in vivo pharmacokinetic properties predicted for lead compounds?

  • Methodological Answer :
  • ADME Modeling : Use SwissADME to predict logP (optimal 2–3), BBB permeability, and CYP450 interactions .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative/hydrolytic degradation .

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